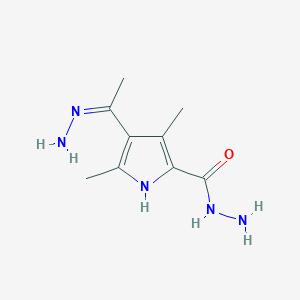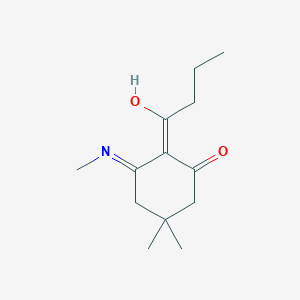![molecular formula C20H18ClNO4 B6002909 5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B6002909.png)
5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is thought to act by inhibiting certain enzymes and receptors involved in cell growth and proliferation. Specifically, compound X has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, compound X has been shown to bind to the sigma-1 receptor, which is involved in a variety of cellular processes, including cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X are complex and vary depending on the specific research application. In cancer research, compound X has been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. In neuroscience, compound X has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, compound X has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in scientific research is its potent activity against cancer cells and its potential as a lead compound for the development of new cancer drugs. Additionally, compound X has been shown to have neuroprotective effects, which may be useful in the development of new treatments for neurodegenerative disorders. However, one limitation of using compound X in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are many potential future directions for research on compound X. One area of interest is the development of new cancer drugs based on the structure of compound X. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential applications in neuroscience and drug discovery. Finally, more research is needed to understand the safety and toxicity of compound X in animal models and humans.
Synthesemethoden
The synthesis of compound X involves the reaction of 4-chloro-3-methylphenol with chloromethyl methyl ether to produce 5-(4-chloro-3-methylphenoxy)methyl-2-furaldehyde. This intermediate is then reacted with 4-methoxyaniline to produce the final product, 5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, compound X has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, compound X has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In drug discovery, compound X has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-13-11-16(7-9-18(13)21)25-12-17-8-10-19(26-17)20(23)22-14-3-5-15(24-2)6-4-14/h3-11H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXVWOPELQKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B6002832.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6002840.png)
![1-ethyl-3-isopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6002844.png)
![N-(2,4-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6002851.png)
![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6002870.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6002892.png)
![N'-(3-methoxypropyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6002901.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002903.png)

![1-(2-methoxyethyl)-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002908.png)
![N-(5-hydroxy-1,5-dimethylhexyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002919.png)
![2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6002921.png)
![N-(1H-imidazol-2-ylmethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6002931.png)
